molecular formula C12H19ClN2O B12428240 Nor Lidocaine-d5 Hydrochloride

Nor Lidocaine-d5 Hydrochloride

Cat. No.: B12428240
M. Wt: 247.77 g/mol
InChI Key: KPXFVVHMUVBVGI-UHBAQTEVSA-N
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Preparation Methods

The synthesis of Nor Lidocaine-d5 Hydrochloride involves the incorporation of deuterium atoms into the ethylamino group of Nor Lidocaine Hydrochloride. The synthetic route typically includes the following steps:

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to meet commercial demands. These methods ensure high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Nor Lidocaine-d5 Hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxide derivatives, while reduction produces secondary amines.

Scientific Research Applications

Nor Lidocaine-d5 Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Nor Lidocaine-d5 Hydrochloride is similar to that of Nor Lidocaine. It primarily acts by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action results in local anesthesia and antiarrhythmic effects. The deuterium labeling does not significantly alter the pharmacological activity but enhances the compound’s stability and allows for precise quantification in analytical studies .

Comparison with Similar Compounds

Nor Lidocaine-d5 Hydrochloride can be compared with other deuterium-labeled analogs and similar compounds such as:

    Nor Lidocaine Hydrochloride: The non-deuterated version, which has similar pharmacological properties but lacks the analytical advantages of deuterium labeling.

    Lidocaine Hydrochloride: A widely used local anesthetic with a similar mechanism of action but different pharmacokinetic properties.

    Deuterated Lidocaine Analogs: Other deuterium-labeled lidocaine analogs used for similar analytical purposes

The uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and precise quantification in analytical applications.

Properties

Molecular Formula

C12H19ClN2O

Molecular Weight

247.77 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide;hydrochloride

InChI

InChI=1S/C12H18N2O.ClH/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3;/h5-7,13H,4,8H2,1-3H3,(H,14,15);1H/i1D3,4D2;

InChI Key

KPXFVVHMUVBVGI-UHBAQTEVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC=C1C)C.Cl

Canonical SMILES

CCNCC(=O)NC1=C(C=CC=C1C)C.Cl

Origin of Product

United States

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